Acivicin [(αS,5S)-α-amino-3-chloro-4,5-dihydro-5-isoxazoleacetic acid], also known by its developmental code name AT-125, is a chlorinated glutamine analog originally isolated as a fermentation product of Streptomyces sviceus. [, ] It is classified as an amino acid antibiotic and a glutamine antagonist. [, ] Acivicin exhibits potent in vitro and in vivo antitumor and antimicrobial activities. [, , , ] In scientific research, Acivicin serves as a valuable tool for studying glutamine metabolism, enzyme inhibition, and various cellular processes. [, , ]
Acivicin is a naturally occurring modified amino acid that functions primarily as a glutamine analog. It is known for its ability to inhibit various enzymes involved in amino acid metabolism, particularly those related to glutamine utilization. Acivicin has garnered interest in both pharmacological and biochemical research due to its potential applications in treating diseases, including cancer and infections caused by certain pathogens.
Acivicin was originally isolated from the fermentation products of Streptomyces griseus, a soil bacterium. It is classified as an amino acid derivative and is specifically recognized for its role as a glutamine amidotransferase inhibitor. This classification allows it to interfere with metabolic processes that rely on glutamine, making it a compound of significant interest in medicinal chemistry and biochemistry.
Acivicin's molecular structure features a unique arrangement that includes a bromine atom at the 3-position and an amino acid backbone. The compound's stereochemistry is critical for its biological activity, particularly the (αS,5S) configuration which enhances its interaction with target enzymes. The molecular formula is C₈H₁₀BrN₃O₄, and its structural data can be analyzed through techniques such as X-ray crystallography, which provides insights into its three-dimensional conformation .
Acivicin undergoes several chemical reactions that are pivotal to its function as an inhibitor. Notably, it interacts with glutamine amidotransferases, leading to the formation of enzyme-inhibitor complexes that disrupt normal metabolic pathways. The mechanism involves nucleophilic substitution reactions where acivicin binds covalently to active site residues within the enzyme, effectively blocking substrate access .
In laboratory settings, acivicin has been shown to inhibit the growth of Escherichia coli in minimal media unless supplemented with purines or histidine, indicating its specific action on histidine biosynthesis pathways .
The mechanism of action for acivicin primarily revolves around its ability to mimic glutamine, thereby competing for binding sites on enzymes that utilize glutamine as a substrate. This inhibition impacts various metabolic processes including transamidation and translation. The compound's interaction with enzymes such as HisHF (histidine biosynthesis amidotransferase) demonstrates its capacity to disrupt critical biosynthetic pathways by altering enzyme kinetics and dynamics .
Acivicin exhibits several notable physical and chemical properties:
These properties influence how acivicin can be utilized in various scientific applications, including drug formulation and biochemical assays.
Acivicin's applications are diverse and include:
Acivicin (originally designated U-42,126 and AT-125) was first isolated in 1972 from the fermentation broth of Streptomyces sviceus, a soil-derived actinobacterium [6] [7]. This natural product belongs to the class of glutamine antimetabolites characterized by an unusual (αS,5S)-α-amino-3-chloro-4,5-dihydro-5-isoxazoleacetic acid structure. Its discovery emerged from systematic screening programs targeting microbial metabolites with cytotoxic properties, reflecting the mid-20th century focus on natural products as sources of novel anticancer agents [7] [9]. Early structural elucidation by X-ray crystallography confirmed the presence of a reactive chlorinated isoxazoline ring and an L-glutamine mimetic backbone, providing the first clues to its mechanism of action [7]. The compound’s structural complexity challenged synthetic chemists, making fermentation the primary production method during initial pharmacological evaluation.
Streptomyces species have evolved to produce acivicin as a competitive weapon in microbial ecosystems. Its isolation marked the discovery of a structurally unique metabolite among the diverse arsenal of bioactive compounds derived from this genus. The structural resemblance to glutamine—a key nitrogen donor in nucleotide biosynthesis—suggested potential interference with primary metabolic pathways in rapidly dividing cells [4] [6].
Table 1: Key Bioactive Compounds Derived from Streptomyces
Compound | Producing Species | Biological Activity |
---|---|---|
Acivicin | Streptomyces sviceus | Glutamine antagonist |
Nigericin | Streptomyces violaceusniger | Antibiotic, ionophore |
Geldanamycin | Streptomyces hygroscopicus | HSP90 inhibitor |
Kasugamycin | Streptomyces kasugaensis | Antifungal, protein synthesis inhibitor |
Initial pharmacological studies in the 1970s–1980s identified acivicin as a potent inhibitor of glutamine-dependent amidotransferases. Biochemical characterization demonstrated irreversible inhibition of multiple enzymes through covalent modification of catalytic nucleophiles. Key findings included:
Enzyme kinetics revealed that acivicin functions as a mechanism-based inhibitor. The chlorinated isoxazole ring undergoes ring opening upon nucleophilic attack, generating a reactive intermediate that covalently modifies the active site cysteine residue in a process analogous to glutamine hydrolysis but trapping the enzyme in an inactive state [1] [8]. This irreversible inhibition depletes nucleotide pools in cancer cells, providing a biochemical rationale for its antineoplastic activity.
Table 2: Key Enzyme Targets of Acivicin
Enzyme | Biological Function | Inhibition Mechanism |
---|---|---|
CTP synthetase | Pyrimidine nucleotide synthesis | Covalent adduct with glutaminase domain |
γ-Glutamyl transpeptidase | Glutathione metabolism | Irreversible active-site modification |
Carbamoyl phosphate synthetase II | Pyrimidine biosynthesis | Glutamine hydrolysis blockade |
ALDH4A1 | Proline metabolism, mitochondrial function | Active site cysteine modification |
Acivicin entered clinical trials in the early 1980s as a potential broad-spectrum antineoplastic agent based on its potent in vitro cytotoxicity and efficacy in murine tumor models [3] [9]. Phase I trials employed prolonged intravenous infusions (72–96 hours) to maximize nucleotide depletion in rapidly dividing tumor cells. Despite achieving plasma concentrations sufficient to inhibit target enzymes (Css = 0.6–1.1 μg/mL at 25–50 mg/m²/day), dose-limiting neurotoxicity prevented further clinical development [3] [7]. This toxicity profile—characterized by lethargy, confusion, and hallucinations—was attributed to structural similarity to neuroactive amino acids like ibotenic acid, facilitating blood-brain barrier penetration [5] [6].
The clinical setback prompted a strategic pivot toward acivicin’s application as a biochemical probe:
The transition from drug candidate to research reagent exemplifies how pharmacologically "failed" compounds can find renewed utility as mechanistic probes. Acivicin’s ability to covalently tag active sites continues to illuminate glutamine-dependent pathways in cancer, microbial pathogenesis, and cellular metabolism.
Table 3: Evolution of Acivicin Applications
Era | Primary Application | Key Advance |
---|---|---|
1970–1985 | Anticancer drug development | Demonstration of antitumor activity in vivo |
1985–2000 | Biochemical inhibitor | Tool for glutamine-dependent pathway inhibition |
2000–present | Chemical proteomics probe | Target identification via ABPP platforms |
Future | Antiparasitic drug template | Structure-guided design for neglected diseases |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: